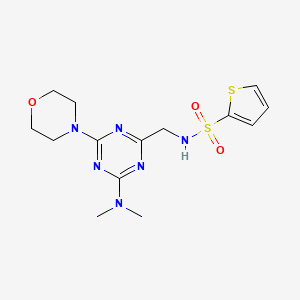

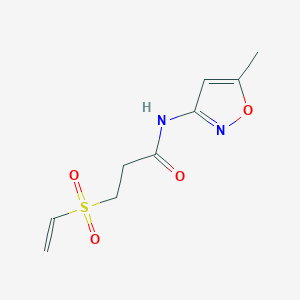

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Molecular Structure Analysis

The molecular structure of thiophene-based compounds is a five-membered heteroaromatic compound containing a sulfur atom at 1 position . It is considered to be a structural alert with formula C4H4S .Chemical Reactions Analysis

Thiophene-based compounds are highly valuable building blocks in organic synthesis . They can undergo various chemical reactions, including catalytic protodeboronation of alkyl boronic esters .Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications

Novel Functionalization and Synthesis Techniques

Compounds with 1,2,4-triazine and morpholine components are explored for their unique reactivity and potential in creating new chemical entities. For example, the oxidation and interaction of sulfonic derivatives with indole and quinolinium iodide have led to novel triazine derivatives with potential applications in medicinal chemistry and material science (Azev et al., 2004).

Antiviral Research

Derivatives of morpholine substituted sulfonamide have shown significant antiviral activities against specific viruses, highlighting the potential of these compounds in developing new antiviral therapies (Selvakumar et al., 2018).

Enzyme Inhibition for Disease Management

Sulfonamide derivatives, including those with triazine and morpholine motifs, have been studied for their inhibitory effects on enzymes like carbonic anhydrase, relevant for conditions like glaucoma. Such studies contribute to the development of targeted therapies for various diseases (Mincione et al., 2005).

Advancements in Organic Synthesis

Research into the synthesis of triazine derivatives showcases the versatility of these compounds in organic chemistry, offering new pathways for the creation of complex molecules with potential applications in drug development and beyond (Zhang Li-hu, 2014).

Exploration of Inhibitory Profiles

The study of benzenesulfonamides incorporating triazine structures has expanded knowledge on enzyme inhibition, relevant to diseases like Alzheimer's and Parkinson's. This research demonstrates the potential of these compounds in creating novel inhibitors that could lead to therapeutic applications (Lolak et al., 2020).

Antioxidant Activities

The synthesis and characterization of novel sulfonamides derived from 4-methoxyphenethylamine show potential antioxidant capacities, underlining the importance of structural motifs in developing compounds with desired biological activities (Abbasi et al., 2018).

Selectivity in Herbicide Development

Studies on the selectivity of certain sulfonylurea herbicides in crops like sugar beets have led to insights into the metabolism and action mechanisms of these compounds, contributing to the development of more selective and safe agricultural chemicals (Wittenbach et al., 1994).

Mechanism of Action

Target of Action

It’s known that thiophene derivatives, a class to which this compound belongs, have a wide range of therapeutic properties . They are effective against various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

It’s known that thiophene derivatives have a broad spectrum of biological activities . For instance, some thiophene derivatives show antibacterial activity . They are synthesized in conjunction with cell-penetrating peptides and display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .

Biochemical Pathways

It’s known that thiophene derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

It’s known that some thiophene derivatives display potent antibacterial activity . They can create pores in the bacterial cell membranes and show negligible haemolytic activity towards human RBCs .

Future Directions

properties

IUPAC Name |

N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6O3S2/c1-19(2)13-16-11(10-15-25(21,22)12-4-3-9-24-12)17-14(18-13)20-5-7-23-8-6-20/h3-4,9,15H,5-8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVZWAVGUNUVAHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNS(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Methylpiperidin-1-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2472710.png)

![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2472714.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide](/img/structure/B2472724.png)

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2472726.png)

![3-(3-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2472727.png)

![[1,4']Bipiperidinyl-3-Carboxylic Acid Ethyl Ester](/img/structure/B2472728.png)

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-((2-methylpiperidin-1-yl)sulfonyl)phenyl)-3-oxopropanenitrile](/img/structure/B2472729.png)